N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS: 1351691-24-1) is a heterocyclic compound featuring a piperidine-4-carboxamide backbone substituted with a pyridin-4-yl group and a tetrazolo[1,5-b]pyridazine moiety.
Properties
Molecular Formula |
C15H16N8O |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-pyridin-4-yl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H16N8O/c24-15(17-12-3-7-16-8-4-12)11-5-9-22(10-6-11)14-2-1-13-18-20-21-23(13)19-14/h1-4,7-8,11H,5-6,9-10H2,(H,16,17,24) |
InChI Key |
OBBJCKZXTHFXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Biological Activity
N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₆N₈O
- Molecular Weight : 324.34 g/mol
- CAS Number : 1351691-24-1
The compound features a piperidine ring substituted with a pyridine and a tetrazolo[1,5-b]pyridazine moiety, contributing to its unique biological profile.
Research indicates that compounds containing the tetrazole and piperidine scaffolds exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Met protein kinase, which is implicated in cancer progression. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis .
- GABAergic Modulation : Some derivatives exhibit GABA_A receptor allosteric modulating activity, which may have implications for neurological disorders .
- Antimicrobial Activity : The structural components suggest potential antibacterial and antifungal properties, as seen in related compounds that target bacterial cell wall synthesis and disrupt membrane integrity .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of similar piperidine derivatives. For instance, compounds with structural similarities to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (e.g., G2/M phase) due to kinase inhibition .
Antibacterial and Antifungal Properties
Investigations into related tetrazole derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial DNA synthesis or protein function. For example, studies revealed that certain analogs inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .
Case Study 1: c-Met Inhibition in Cancer Therapy
A study focused on the synthesis of derivatives based on the tetrazolo-pyridazine scaffold demonstrated potent inhibition of c-Met kinase with IC50 values in the low nanomolar range (e.g., 0.005 µM). These findings suggest that this compound could serve as a lead compound for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study evaluated a series of synthesized piperidine derivatives for their antimicrobial properties. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antibiotics .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(pyridin-4-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrazole and pyridazine have been shown to inhibit specific kinases involved in cancer progression. A study highlighted that compounds with a similar structure demonstrated potent inhibition of c-Met kinases, which are implicated in various cancers, including non-small cell lung cancer and renal cell carcinoma .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Heterocycles containing tetrazole rings have been reported to modulate inflammatory pathways effectively. This suggests that this compound could be further explored for its anti-inflammatory effects .
Structure-Activity Relationship (SAR) Studies
SAR studies on related compounds have revealed that modifications at specific positions on the pyridine and tetrazole rings significantly affect biological activity. For example, substituents at the 2 and 6 positions of the pyridazine ring can enhance potency against specific cancer cell lines . This information is crucial for optimizing the pharmacological profile of this compound.
Synthesis of Novel Materials
The compound's unique structure allows it to be utilized in the synthesis of novel materials with potential applications in electronics and photonics. The incorporation of tetrazole moieties into polymer matrices has been explored to enhance thermal stability and electrical conductivity .
Catalytic Properties
This compound could serve as a catalyst or catalyst precursor in organic reactions, particularly those involving nitrogen-containing heterocycles. Its ability to stabilize reactive intermediates makes it a candidate for further research in catalytic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine-4-Carboxamide Derivatives
Compound A : N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide ()
- Molecular Formula : C₁₇H₁₈ClN₇O
- Average Mass : 371.829 g/mol
- Key Differences :
Compound B : (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()
Physicochemical and Pharmacokinetic Properties
*Inferred molecular formula: C₁₅H₁₆N₈O (based on structural comparison to Compound A).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
